5-bromo-1-chloro-2-iodo-3-methoxybenzene
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Description
5-bromo-1-chloro-2-iodo-3-methoxybenzene is a benzene derivative with bromine, chlorine, iodine, and methoxy groups attached to the benzene ring . It is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with bromine, chlorine, iodine, and methoxy groups attached. The exact positions of these groups on the benzene ring are determined by the numbering of the compound according to IUPAC nomenclature .Mechanism of Action
Target of Action
The primary target of 5-bromo-1-chloro-2-iodo-3-methoxybenzene is the benzene ring . The benzene ring is a key component of many organic compounds and plays a crucial role in various chemical reactions .
Mode of Action
The compound interacts with its target through electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
Biochemical Pathways
The affected biochemical pathway is the electrophilic aromatic substitution . This pathway involves two steps: the formation of a sigma-bond with the benzene ring by the electrophile, and the removal of a proton from the intermediate, yielding a substituted benzene ring .
Result of Action
The result of the compound’s action is the formation of a substituted benzene ring . This occurs when a proton is removed from the benzenonium intermediate formed in the reaction .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be kept in a dark place , sealed in dry conditions, and at room temperature for optimal stability .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-1-chloro-2-iodo-3-methoxybenzene involves the introduction of bromine, chlorine, and iodine onto a methoxybenzene ring.", "Starting Materials": [ "3-methoxybenzene", "bromine", "chlorine", "iodine", "catalysts and reagents" ], "Reaction": [ "Step 1: Nitration of 3-methoxybenzene using nitric acid and sulfuric acid to form 3-methoxy-4-nitrobenzene.", "Step 2: Reduction of 3-methoxy-4-nitrobenzene using iron and hydrochloric acid to form 3-methoxyaniline.", "Step 3: Diazotization of 3-methoxyaniline using sodium nitrite and hydrochloric acid to form diazonium salt.", "Step 4: Sandmeyer reaction of diazonium salt with cuprous bromide and hydrobromic acid to introduce bromine onto the benzene ring to form 5-bromo-3-methoxybenzenediazonium bromide.", "Step 5: Treatment of 5-bromo-3-methoxybenzenediazonium bromide with cuprous chloride and hydrochloric acid to introduce chlorine onto the benzene ring to form 5-bromo-1-chloro-3-methoxybenzene.", "Step 6: Iodination of 5-bromo-1-chloro-3-methoxybenzene using iodine and a catalyst such as copper powder to introduce iodine onto the benzene ring to form 5-bromo-1-chloro-2-iodo-3-methoxybenzene." ] } | |
CAS No. |
1615212-05-9 |
Molecular Formula |
C7H5BrClIO |
Molecular Weight |
347.4 |
Purity |
95 |
Origin of Product |
United States |
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